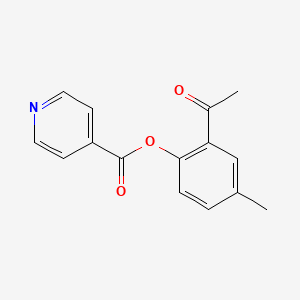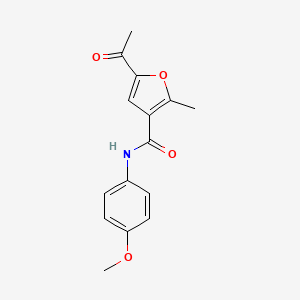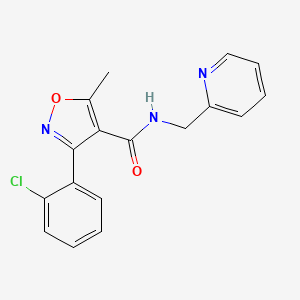
2-acetyl-4-methylphenyl isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-4-methylphenyl isonicotinate (AMPI) is a chemical compound that has been studied extensively for its potential use in scientific research. AMPI belongs to the class of isonicotinic acid hydrazide derivatives, which have been shown to possess a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 2-acetyl-4-methylphenyl isonicotinate is not fully understood. However, studies have shown that the compound can interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. These changes can ultimately lead to the induction of apoptosis or the inhibition of microbial growth.
Biochemical and Physiological Effects:
2-acetyl-4-methylphenyl isonicotinate has been shown to have a variety of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase enzymes. Additionally, 2-acetyl-4-methylphenyl isonicotinate has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-acetyl-4-methylphenyl isonicotinate in lab experiments is its ability to selectively target cancer cells and microbial pathogens. This makes it a potentially useful tool for studying these types of cells in vitro. However, one limitation of using 2-acetyl-4-methylphenyl isonicotinate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-acetyl-4-methylphenyl isonicotinate. One area of focus could be on developing more efficient synthesis methods for the compound. Another area of research could be on exploring the potential use of 2-acetyl-4-methylphenyl isonicotinate in combination with other drugs for cancer therapy. Additionally, further studies could be conducted to better understand the mechanism of action of 2-acetyl-4-methylphenyl isonicotinate and its potential use in the development of new antibiotics.
Métodos De Síntesis
2-acetyl-4-methylphenyl isonicotinate can be synthesized using a variety of methods. One common method involves the condensation of 2-acetyl-4-methylphenol with isonicotinic acid hydrazide in the presence of a catalyst. The resulting compound can then be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
2-acetyl-4-methylphenyl isonicotinate has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 2-acetyl-4-methylphenyl isonicotinate can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Another area of research has focused on 2-acetyl-4-methylphenyl isonicotinate's ability to act as an antimicrobial agent. Studies have shown that 2-acetyl-4-methylphenyl isonicotinate can inhibit the growth of a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(2-acetyl-4-methylphenyl) pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-3-4-14(13(9-10)11(2)17)19-15(18)12-5-7-16-8-6-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEYBJIWRCJYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=NC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Acetyl-4-methylphenyl isonicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5655607.png)
![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{5-[(methylthio)methyl]-2-furoyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5655615.png)


![5,6,7-trimethyl-2-phenyl-2,6-dihydro-3H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3-one](/img/structure/B5655634.png)
![N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5655637.png)

![3-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5655654.png)
![2-(2,4-dichlorophenoxy)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5655658.png)
![5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5655666.png)
![4-[3-(4,6-dimethylpyridin-2-yl)benzyl]morpholine](/img/structure/B5655674.png)
![ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5655681.png)

![4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B5655688.png)